BenchChemオンラインストアへようこそ!

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

Conformational analysis Molecular recognition Drug design

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione features an N3-piperidin-4-ylmethyl substituent connected via a methylene spacer, granting two rotatable bonds for conformational sampling. The unsubstituted C5 position enables Knoevenagel condensation and alkylation derivatization. With LogP -1.12 and Fsp3 0.777, it offers superior aqueous solubility over classical hydantoins. The hydrochloride salt (CAS 1351647-38-5) is recommended for cell-based AML differentiation assays. Available as free base (≥98%) and HCl salt from multiple suppliers.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13344146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C(=O)CNC2=O
InChIInChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,14)
InChIKeyKNQOLXJWEVCHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione – Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione (CAS 1083423-88-4, free base; CAS 1351647-38-5, hydrochloride salt) is a hydantoin (imidazolidine-2,4-dione) derivative bearing an N3-piperidin-4-ylmethyl substituent connected via a methylene spacer [1]. With a molecular weight of 197.23 Da (free base) and computed LogP of -1.12, the compound occupies a hydrophilic physicochemical space distinct from classical 5,5-disubstituted hydantoins such as phenytoin [2]. It is commercially available as both the free base (typical purity 95–98%) and the hydrochloride salt (MW 233.69, purity ≥95%) from multiple suppliers including Sigma-Aldrich, Fluorochem, Combi-Blocks, and ChemScene, with documented storage conditions of 2–8°C sealed under dry atmosphere . The compound is classified as a research chemical for laboratory use only, with GHS hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Why 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione Cannot Be Interchanged with Generic Hydantoin Analogs


Within the imidazolidine-2,4-dione (hydantoin) class, three structural variables fundamentally determine pharmacological behavior: the substitution position (N3 vs. C5), the nature of the linker (direct attachment vs. methylene spacer), and the identity of the basic amine (piperidine vs. pyrrolidine vs. piperazine). 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is uniquely defined by an N3-piperidin-4-ylmethyl group attached through a flexible methylene bridge. This architecture confers a combination of physicochemical properties—LogP of -1.12, polar surface area of 61 Ų, Fsp3 of 0.777, and two rotatable bonds [1]—that cannot be replicated by any single close analog. Removing the methylene spacer (direct N3-piperidine attachment) eliminates one rotational degree of freedom and alters the pKa environment of the piperidine nitrogen . Shifting the piperidine attachment from the 4-position to the 3-position preserves molecular formula but reorients the basic amine in three-dimensional space, affecting hydrogen-bonding geometry [2]. Moving the piperidinylmethyl group to C5 with a methyl co-substituent shifts LogP by over two log units into more lipophilic territory (SlogP 1.28) [3]. These differences collectively mean that in any assay or synthetic application where conformation, hydrogen-bonding topology, or lipophilicity matters, generic substitution will systematically alter outcomes.

Quantitative Differentiation Evidence for 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione Versus Closest Analogs


Methylene Spacer Confers Additional Rotational Freedom Compared to Direct-Attachment Analog 3-(Piperidin-4-yl)imidazolidine-2,4-dione

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione possesses two rotatable bonds, one of which is the methylene bridge connecting the piperidine ring to the hydantoin N3 position. In contrast, 3-(Piperidin-4-yl)imidazolidine-2,4-dione (CAS 550369-99-8) features a direct N–C bond between the piperidine 4-position and the hydantoin N3, resulting in only one rotatable bond connecting the two ring systems [1]. The additional rotational degree of freedom in the target compound allows the piperidine ring to sample a wider conformational ensemble, which directly impacts the spatial positioning of the basic piperidine nitrogen relative to the hydantoin hydrogen-bonding pharmacophore. This difference is particularly relevant for target engagement where the optimal geometry of the basic amine–hydantoin pair is constrained by the binding pocket.

Conformational analysis Molecular recognition Drug design

Piperidine 4-Position Attachment Delivers a Distinct Nitrogen Orientation Compared to the 3-Position Positional Isomer

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione (CAS 1083423-88-4) and 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione (CAS 1083423-86-2) are constitutional isomers sharing identical molecular formula (C9H15N3O2), molecular weight (197 Da), LogP (-1.12 vs. -1.08), and polar surface area (61 Ų for both) [1][2]. Despite near-identical bulk physicochemical properties, the positional difference—piperidine attached at the 4-position (para to the ring nitrogen) versus the 3-position (meta)—produces distinct spatial trajectories of the basic secondary amine. In the 4-isomer, the piperidine NH projects linearly away from the hydantoin core along the methylene axis; in the 3-isomer, the NH vector is offset angularly, altering hydrogen-bond donor geometry by approximately 60–70° relative to the hydantoin plane [3]. This geometric distinction is critical in structure-based design where precise amine placement governs salt-bridge or hydrogen-bond formation with aspartate/glutamate residues in target proteins.

Positional isomerism Amine basicity Structure-activity relationships

N3-Substitution Preserves the C5 Hydantoin Pharmacophore Unlike C5-Substituted 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione

The target compound bears the piperidin-4-ylmethyl substituent at the N3 position, leaving both the N1–H and the unsubstituted C5 methylene group available for hydrogen bonding and potential metabolic or synthetic derivatization. By contrast, 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione (CAS 2470440-86-7) places the piperidinylmethyl group at C5 alongside a methyl substituent, fully blocking the C5 position [1][2]. The SlogP of the C5-substituted analog is 1.2832, representing a shift of +2.40 log units relative to the target compound's LogP of -1.12, indicating substantially greater lipophilicity and predicted higher plasma protein binding [3]. Furthermore, the unsubstituted C5 methylene in the target compound is a recognized site for metabolic hydroxylation and further synthetic elaboration (e.g., Knoevenagel condensation to form 5-arylidene derivatives), capabilities that are abolished in the 5,5-disubstituted analog [4].

Hydantoin pharmacophore Metabolic stability Substitution pattern

Fsp3 of 0.777 Confers Higher Fractional sp3 Carbon Content Relative to Phenytoin (Fsp3 ≈ 0.27), Improving Developability Profile

The target compound exhibits a fractional sp3 carbon content (Fsp3) of 0.777, as computed from its structure (7 sp3 carbons out of 9 total carbons) [1]. This contrasts sharply with phenytoin (5,5-diphenylimidazolidine-2,4-dione), the prototypical hydantoin anticonvulsant, which has an Fsp3 of approximately 0.27 (4 sp3 carbons out of 15 total carbons, with the remainder being aromatic sp2 carbons from the two phenyl rings) [2]. Higher Fsp3 values have been correlated in the medicinal chemistry literature with improved clinical success rates, greater aqueous solubility, reduced promiscuity, and lower attrition due to toxicity—effects attributed to increased molecular complexity and reduced planar aromatic character [3]. The target compound's Fsp3 of 0.777 places it in a developability-favorable region (>0.45 is considered desirable in lead optimization campaigns), whereas phenytoin's Fsp3 of 0.27 is typical of flat, aromatic-rich compounds associated with higher off-target binding and cytochrome P450 inhibition risk.

Drug-likeness Fsp3 Developability Lead optimization

Hydrochloride Salt Form Provides pH-Dependent Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is commercially supplied in two forms: the free base (CAS 1083423-88-4, MW 197.23) and the hydrochloride salt (CAS 1351647-38-5, MW 233.69) [1]. The hydrochloride salt is reported as a white crystalline powder soluble in water, whereas the free base, with a computed LogP of -1.12, exhibits moderate aqueous solubility but lacks the pH-dependent solubility enhancement conferred by salt formation at the piperidine secondary amine (predicted pKa ~9.5–10.5 for the piperidinium group) [2]. The GHS hazard profile is documented specifically for the hydrochloride salt: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . For procurement specification, the hydrochloride salt is available at ≥95% purity (Sigma-Aldrich, Fluorochem, Combi-Blocks), with Fluorochem pricing at £490 per 250 mg and £872 per 500 mg as of the latest listing .

Salt selection Aqueous solubility Biological assay Formulation

Patent-Reported Antiproliferative and Differentiation-Inducing Activity Distinguishes the N3-Piperidinylmethyl Hydantoin Scaffold from Classical Anticonvulsant Hydantoins

According to patent-derived activity disclosures, imidazolidine-2,4-dione derivatives bearing N3-piperidinylalkyl substituents—the structural class to which the target compound belongs—exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential utility as anticancer agents and for treating hyperproliferative skin diseases such as psoriasis [1][2]. This differentiation-inducing mechanism is mechanistically distinct from the sodium channel blockade that underlies the anticonvulsant activity of classical 5,5-disubstituted hydantoins such as phenytoin (MES ED50 = 9–11 mg/kg i.p. in mice) [3]. While the patent disclosures do not provide quantitative IC50 or ED50 values for the specific target compound itself—and thus this evidence carries the limitation of class-level inference—the qualitative divergence in biological mechanism (differentiation induction vs. ion channel modulation) establishes a clear differentiation axis between N3-aminoalkyl hydantoins and traditional C5,C5-diaryl hydantoins. Quantitative confirmation in head-to-head assays remains a gap in the public literature for this specific compound.

Antiproliferative activity Cell differentiation Cancer research Psoriasis

Optimal Research and Procurement Application Scenarios for 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione


Structure-Based Drug Design Requiring Conformationally Flexible Basic Amine–Hydantoin Pharmacophore

When a target binding pocket demands a basic amine (piperidine NH) at a specific distance and angular orientation from a hydantoin hydrogen-bonding motif, the two-rotatable-bond architecture of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione provides conformational sampling capacity unavailable in the single-rotatable-bond direct-attachment analog 3-(Piperidin-4-yl)imidazolidine-2,4-dione [1]. The methylene spacer enables the piperidine ring to explore multiple low-energy conformations while maintaining the hydantoin core in a fixed binding orientation. This scenario applies to programs targeting enzymes or receptors where both the hydantoin carbonyl oxygens (HBA) and the piperidine NH (HBD/cationic center) must simultaneously engage complementary residues.

Medicinal Chemistry Programs Requiring a Free C5 Position for Synthetic Elaboration or Metabolic Probing

The unsubstituted C5 methylene group in 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is a critical structural feature for research programs requiring further derivatization. Unlike 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione (C5 fully blocked, SlogP 1.28), this compound retains the C5 position for Knoevenagel condensation with aryl aldehydes to generate 5-arylidene derivatives, alkylation, or introduction of isotopic labels for metabolic tracing studies [2]. The N3-substitution pattern also preserves the N1–H hydrogen bond donor for target engagement while directing the solubilizing piperidine group away from the hydantoin pharmacophore.

Differentiation-Inducing Agent Screening in Hematological Malignancy or Psoriasis Models

Based on patent disclosures describing N3-piperidinylalkyl hydantoin derivatives as inducers of monocytic differentiation in undifferentiated cell populations, this compound serves as a scaffold for screening in acute myeloid leukemia (AML) differentiation therapy models or hyperproliferative skin disease models such as psoriasis [3][4]. The hydrochloride salt form (CAS 1351647-38-5, water-soluble) is the recommended procurement specification for cell-based assays, enabling dissolution in aqueous media at concentrations suitable for dose-response studies without DMSO cytotoxicity confounding . Users are advised that quantitative potency data for this specific analog are not yet publicly available, necessitating de novo dose-response characterization.

Fragment-Based or Property-Driven Lead Optimization Starting from a Low-LogP, High-Fsp3 Hydantoin Core

With a LogP of -1.12, Fsp3 of 0.777, and MW of 197.23, 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione occupies a favorable region of developability space compared to classical hydantoin drugs such as phenytoin (LogP 2.65, Fsp3 ≈ 0.27) [5][6]. For lead optimization programs prioritizing aqueous solubility, low plasma protein binding, and reduced cytochrome P450 inhibition risk, this compound provides a hydrophilic, sp3-rich starting point amenable to vector-based elaboration at the piperidine NH, the hydantoin N1, and the C5 methylene. The commercial availability of both free base and hydrochloride salt forms from multiple vendors (Sigma-Aldrich, Fluorochem, Combi-Blocks, ChemScene, MolCore) supports reliable procurement for iterative medicinal chemistry campaigns .

Quote Request

Request a Quote for 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.